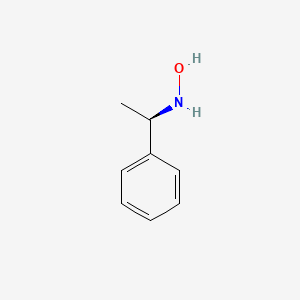

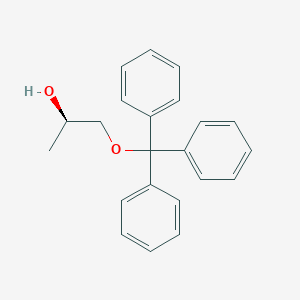

(R)-1-Phenylethyl hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydroxylamine is an oxygenated derivative of ammonia and is used in the synthesis of oximes from aldehydes and ketones . Oximes are easily reduced to amines, which are used in the manufacture of dyes, plastics, synthetic fibers, and medicinals .

Synthesis Analysis

Hydroxylamine is used for the synthesis of various drug substances and is known as a genotoxic impurity . It is difficult to detect using conventional analytical techniques due to its physiochemical properties like lack of chromophore, low molecular weight, absence of carbon atom, and high polarity .Molecular Structure Analysis

Hydroxylamine is an oxygenated form of ammonia . It is difficult to analyze due to its physical-chemical properties like the lack of chromophore, low molecular weight, the absence of carbon atom, and high polarity .Chemical Reactions Analysis

Hydroxylamine is an oxygenated form of ammonia often found within industrial and pharmaceutical processes, and semiconductor, chemical, and pharmaceutical industries . It reacts with electrophiles, such as alkylating agents, which can attach to either the oxygen or the nitrogen atoms .Physical And Chemical Properties Analysis

Hydroxylamine is difficult to detect using conventional analytical techniques due to its physical–chemical properties like the lack of chromophore, low molecular weight, the absence of carbon atom, and high polarity .Applications De Recherche Scientifique

Synthesis of Optically Active Compounds

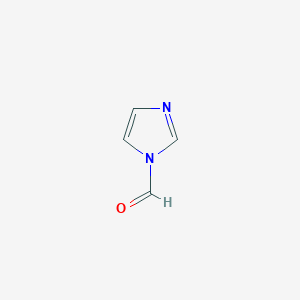

(R)-1-Phenylethyl hydroxylamine has been utilized in the synthesis of enantiomerically pure compounds. For instance, it's involved in the synthesis of optically active 1-(1-phenylethyl)-1H-imidazoles, indicating its role in producing chiral molecules, which are crucial for pharmaceuticals and materials science (Mlostoń et al., 2008).

Fluorescence Probes for Metal Ions

Another study highlights its use in the development of highly selective and sensitive fluorescence probes for copper(II) ions. This application is significant in environmental monitoring and biomedical research, showcasing its versatility beyond simple organic synthesis (Xinqi Chen et al., 2009).

Catalysis and Asymmetric Synthesis

Research also shows its application in catalysis, specifically in the enantioselective addition of diethylzinc to aldehydes. This process is a cornerstone in asymmetric synthesis, which is essential for creating chiral drugs and chemicals with high purity (Asami et al., 2015).

Material Science and Polymer Chemistry

Moreover, (R)-1-Phenylethyl hydroxylamine plays a role in the modification of natural rubber, affecting its molecular structure and storage properties. This research provides insights into the material's durability and performance, relevant for various industrial applications (Nimpaiboon et al., 2016).

Analytical Chemistry Applications

It has been utilized in the quantification of substrates and products in enzyme-catalyzed reactions, demonstrating its role in analytical methodologies. This application is particularly relevant in the pharmaceutical industry for drug development and quality control processes (Kang et al., 2000).

Safety And Hazards

Orientations Futures

Electrochemical methods for monitoring hydroxylamine have the advantage of being portable, quick, affordable, simple, sensitive, and selective enough to maintain adequate constraints in contrast with conventional yet laboratory-based quantification methods . This field has potential for future advancements .

Propriétés

IUPAC Name |

N-[(1R)-1-phenylethyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJRFNUPXQLYHX-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455667 |

Source

|

| Record name | (R)-1-Phenylethyl hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Phenylethylhydroxylamine | |

CAS RN |

67377-55-3 |

Source

|

| Record name | (R)-1-Phenylethyl hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)